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Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in

organic synthesis, yielding aldehydes that are crucial intermediates in the production of

pharmaceuticals, agrochemicals, and fine chemicals. While numerous methods exist for

formylation, the use of catalytic processes with efficient and operationally simple formylating

agents is of paramount importance in modern chemistry. This document provides detailed

application notes and protocols for a notable catalytic formylation reaction.

Initial investigations into the use of tert-butyl formate as a direct formylating agent in catalytic

C-H or C-X bond functionalization did not yield established, general methodologies in the

reviewed literature. However, a closely related and highly efficient method utilizing tert-butyl

isocyanide as a carbon monoxide surrogate in palladium-catalyzed formylation of aryl halides

has been well-documented.[1][2][3] This approach offers mild reaction conditions, broad

functional group tolerance, and avoids the use of toxic carbon monoxide gas.[1]

Additionally, tert-butyl formate has been described as a reagent in the rhodium-catalyzed

direct carbonylation of benzyl halides, which, while not a direct formylation, showcases its utility

as a C1 source in carbonylation chemistry.

This document will focus on the detailed protocols and applications of the palladium-catalyzed

formylation of aryl halides using tert-butyl isocyanide.
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Palladium-Catalyzed Formylation of Aryl Halides
with tert-Butyl Isocyanide
This method provides an effective route to aromatic aldehydes from aryl halides. The reaction

proceeds via a palladium-catalyzed isocyanide insertion into the carbon-halogen bond,

followed by a hydride transfer and reductive elimination.[1]

General Reaction Scheme

Ar-X + t-BuNC + [H] Pd Catalyst, Ligand, Base Ar-CHO

Click to download full resolution via product page

Caption: General scheme for the Pd-catalyzed formylation of aryl halides.

Experimental Protocols
Materials:

Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)

tert-Butyl isocyanide (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

JohnPhos (ligand) (0.045 mmol, 4.5 mol%)

Sodium carbonate (Na₂CO₃) (1.0 mmol)

Triethylsilane (Et₃SiH) as the hydride source (3.0 mmol)

Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)

Schlenk tube or sealed reaction vial

Standard laboratory glassware and purification apparatus (e.g., column chromatography)
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Procedure:

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl

halide (1.0 mmol), palladium(II) acetate (0.03 mmol), JohnPhos (0.045 mmol), and sodium

carbonate (1.0 mmol).

Evacuate and backfill the tube with the inert gas three times.

Add anhydrous DMF (2.0 mL), tert-butyl isocyanide (1.2 mmol), and triethylsilane (3.0 mmol)

via syringe.

Seal the tube and place it in a preheated oil bath at 65 °C.

Stir the reaction mixture for the required time (typically 8-12 hours, can be monitored by TLC

or GC-MS).

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aromatic aldehyde.

Data Presentation: Reaction Optimization and Substrate
Scope
The following tables summarize the quantitative data from optimization studies and the reaction

scope for the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide.[1]

Table 1: Optimization of Reaction Conditions
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Base (1
equiv)

Hydride
Source
(equiv)

Solvent
Temp
(°C)

Yield
(%)

1
Pd(OAc)₂

(3)

JohnPho

s (4.5)
Na₂CO₃

Et₃SiH

(2)
DMF 80 75

2
Pd(OAc)₂

(3)

JohnPho

s (4.5)
Na₂CO₃

Et₃SiH

(3)
DMF 65 92

3
Pd(OAc)₂

(3)

JohnPho

s (4.5)
K₂CO₃

Et₃SiH

(3)
DMF 65 85

4
Pd(OAc)₂

(3)

JohnPho

s (4.5)
Cs₂CO₃

Et₃SiH

(3)
DMF 65 88

5
Pd(OAc)₂

(3)

SPhos

(4.5)
Na₂CO₃

Et₃SiH

(3)
DMF 65 78

6
Pd(OAc)₂

(3)

XPhos

(4.5)
Na₂CO₃

Et₃SiH

(3)
DMF 65 81

7
PdCl₂(PP

h₃)₂ (3)
- Na₂CO₃

Et₃SiH

(3)
DMF 65 65

Data is representative and compiled from literature reports for the formylation of 4-iodotoluene.

[1]

Table 2: Substrate Scope for the Formylation of Aryl Halides
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Entry Aryl Halide Product Yield (%)

1 4-Iodotoluene
4-

Methylbenzaldehyde
92

2 4-Bromoanisole
4-

Methoxybenzaldehyde
89

3 1-Iodonaphthalene 1-Naphthaldehyde 85

4 4-Iodobenzonitrile 4-Formylbenzonitrile 78

5
4'-

Bromoacetophenone
4-Acetylbenzaldehyde 82

6
Methyl 4-

iodobenzoate

Methyl 4-

formylbenzoate
80

7 2-Bromothiophene
Thiophene-2-

carbaldehyde
75

8 3-Iodopyridine
Pyridine-3-

carbaldehyde
70

Yields are for isolated products under optimized conditions.[1] Electron-rich aryl halides

generally provide higher yields than electron-poor ones.[1] The reaction tolerates a variety of

functional groups, including ketones, esters, and nitriles.[1]

Plausible Catalytic Cycle
The proposed mechanism for this transformation is depicted below.[3]
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Caption: Plausible catalytic cycle for Pd-catalyzed formylation with t-BuNC.

Workflow for Catalytic Formylation Experiments
The following diagram outlines a typical workflow for conducting the catalytic formylation

reactions described above.
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Caption: Experimental workflow for catalytic formylation.

Conclusion
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While tert-butyl formate is not commonly employed as a direct formylating agent in catalytic

reactions, the use of tert-butyl isocyanide in palladium-catalyzed formylation of aryl halides

presents a robust and versatile alternative. The provided protocols and data offer a solid

foundation for researchers and drug development professionals to implement this methodology

for the synthesis of valuable aromatic aldehydes. The mild conditions and broad functional

group tolerance make this an attractive method for complex molecule synthesis.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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